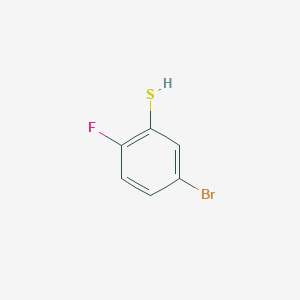

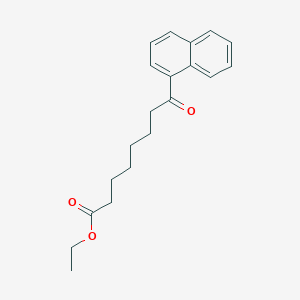

![molecular formula C11H12N2O2 B1322930 1H-螺[呋喃[3,4-c]吡啶-3,4'-哌啶]-1-酮 CAS No. 759452-96-5](/img/structure/B1322930.png)

1H-螺[呋喃[3,4-c]吡啶-3,4'-哌啶]-1-酮

描述

The compound 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The spiro junction in these compounds can impart significant conformational rigidity and can influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly discussed in the provided papers, similar spirocyclic compounds have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks for biologically active compounds .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multi-component reactions and can be optimized for better yields and purity. For instance, a one-pot ultrasound-assisted synthesis has been developed for the efficient production of spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitriles, which are structurally related to the compound of interest . Similarly, a novel process for the kilogram-scale synthesis of a related spiro compound has been reported, which achieved high purity and yield through the use of alternative starting materials and reaction conditions . These methods highlight the importance of optimizing synthesis protocols to achieve efficient production of spirocyclic compounds.

Molecular Structure Analysis

Spirocyclic compounds often exhibit interesting molecular structures due to their spiro junction. For example, the regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] have been characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the complexity and precision required in analyzing the molecular structure of spiro compounds . The molecular structure can significantly affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be influenced by the nature of the spiro junction and the substituents on the rings. Cross-condensation reactions involving derivatives of cyanoacetic acid and carbonyl compounds have been studied to synthesize spiro-pyrano[2,3-c]pyrazoles, indicating the versatility of spiro compounds in chemical reactions . The electrochemical method of synthesis mentioned in the study suggests a more regioselective approach to forming spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. The presence of a spiro junction can confer rigidity and influence properties such as solubility, melting point, and stability. The practical synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one demonstrates the isolation of a highly functionalized spiro compound as a single diastereomer in high chemical purity, which is essential for its potential use in pharmaceutical research . The crystal packing and conformation of spiro compounds, as seen in the study of a dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione, also contribute to their physical properties .

科学研究应用

合成和药物构建模块

- 合成方法:1H-螺[呋喃[3,4-c]吡啶-3,4'-哌啶]-1-酮衍生物可以用多种方法合成。例如,一种相关化合物(1s,4s)-4-(甲基氨基)-1′H-螺[环己烷-1,3′-呋喃[3,4-c]吡啶]-1′-酮的实用合成方法,是使用一种有效的两步顺序从容易获得的材料中开发的,产生了一个高度功能化且可能对药物研究有用的构建模块(Bish 等人,2010 年)。

- 创新的合成方法:超声波辐照已被用于高效一锅合成 1H-螺[呋喃[3,4-b]吡啶-4,3'-吲哚]-3-腈。这种方法提供了高收率、短反应时间,并且不同于经典的加热方法(Ghahremanzadeh 等人,2014 年)。

化学结构和分析

- 生物碱中的结构重要性:螺[吲哚-3,4'-哌啶]是许多具有多种生物活性的多环吲哚生物碱中的重要结构支架。已经开发出一种合成螺[吲哚-3,4'-吡啶]-2-基)氨基甲酸酯的策略,其中涉及有效捕获原位生成螺吲哚鎓中间体的独特特征(Liang 等人,2020 年)。

- 晶体学和分子结构:对诸如 5′′-亚苄基-5-氯-1′,1′′-二甲基-4′-苯基二螺[吲哚-3,2′-吡咯烷-3′,3′′-哌啶]-2,4′′-二酮等化合物的研究提供了对这些螺环连接化合物的结构构象的见解,展示了各种螺环键及其在晶体结构中的构型(Farag 等人,2013 年)。

生物活性与潜在应用

- 在药物发现中的潜力:合成了一系列新的氨基吡啶基/吡嗪基取代的螺[吲哚-3,4'-哌啶]-2-酮,在药理学和抗肿瘤试验中显示出显着的希望。这些化合物已被确定为各种体外和体内试验中的有效且选择性抑制剂,突出了它们在药物发现中的潜力(Li 等人,2013 年)。

- 药物化学研究:螺[色满-2,4'-哌啶]-4(3H)-酮是许多药物、候选药物和生化试剂中的关键药效团。螺[色满-2,4'-哌啶]-4(3H)-酮衍生化合物的合成最近取得了重大进展,重点是它们的生物学相关性和作为新型生物活性物质的潜力(Ghatpande 等人,2020 年)。

催化与反应机理

- 在催化反应中的作用:螺[吲哚-3,4'-哌啶]在催化反应中起着至关重要的作用。胍次碘酸盐催化的吲哚与 β-二羰基化合物的分子内氧化偶联反应展示了螺[吲哚-3,4'-哌啶]在中等到优异收率中的应用。该过程还展示了手性次碘酸盐催化剂在不对称碳碳键形成反应中的潜力(Sugimoto 等人,2023 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEOTMXBXQPWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CN=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630440 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

CAS RN |

759452-96-5 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

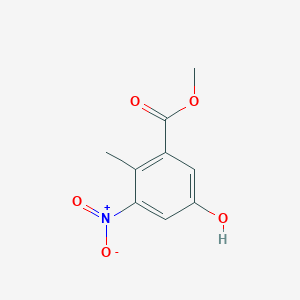

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)